(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide
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Overview
Description
®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, ®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential bioactivity. Studies have explored its use as a scaffold for drug development, particularly in designing molecules that can interact with specific biological targets. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound is investigated for its potential use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(4R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide |
InChI |
InChI=1S/C8H10N2O3S/c1-6-4-10-14(11,12)8-2-3-9-5-7(8)13-6/h2-3,5-6,10H,4H2,1H3/t6-/m1/s1 |
InChI Key |
UPACMCCGVLHVHM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=NC=C2 |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=NC=C2 |
Origin of Product |
United States |
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